molecular formula C21H28N4OS B2954590 2-(4-(isopropylthio)phenyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide CAS No. 1235625-56-5

2-(4-(isopropylthio)phenyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2954590
CAS No.: 1235625-56-5
M. Wt: 384.54
InChI Key: QLAKPVRYBXTLMV-UHFFFAOYSA-N
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Description

2-(4-(isopropylthio)phenyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is a synthetic organic compound with applications in various fields of scientific research, especially in medicinal chemistry due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylthio)phenyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide involves multiple steps:

  • Preparation of 4-(isopropylthio)benzaldehyde

    • Reagents: : 4-chlorobenzaldehyde, isopropyl mercaptan.

    • Conditions: : Base catalysis, typically sodium or potassium hydroxide.

  • Formation of 4-(isopropylthio)phenylacetic acid

    • Reagents: : 4-(isopropylthio)benzaldehyde, cyanide (for a Strecker synthesis), followed by acidic hydrolysis.

  • Amidation

    • Reagents: : 4-(isopropylthio)phenylacetic acid, amine (1-(pyrimidin-2-yl)piperidine).

    • Conditions: : Dehydrating agents like carbodiimides (e.g., EDCI).

  • Final Compound Formation

    • Reagents: : Intermediate from above, acetic anhydride.

    • Conditions: : Mild heating and stirring.

Industrial Production Methods

Scaled-up production might involve:

  • Flow chemistry: to improve reaction efficiency.

  • Catalyst optimization: for higher yield.

  • Continuous separation processes: to maintain product purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can be oxidized using reagents like m-chloroperbenzoic acid.

  • Reduction: : Reductive amination with reducing agents like sodium cyanoborohydride.

  • Substitution: : Nucleophilic aromatic substitution on the phenyl ring.

Common Reagents and Conditions

  • Oxidizing agents: : m-chloroperbenzoic acid, peroxides.

  • Reducing agents: : Sodium cyanoborohydride, lithium aluminum hydride.

  • Nucleophiles: : Cyanides, amines.

Major Products Formed

  • Oxidation: : Sulfoxide or sulfone derivatives.

  • Reduction: : Amine-functionalized compounds.

  • Substitution: : Various substituted derivatives depending on the nucleophile.

Scientific Research Applications

Chemistry

  • Study of Organic Reaction Mechanisms: : As a model compound.

  • Catalysis: : As a ligand in coordination complexes.

Biology

  • Protein Interaction Studies: : Due to its amide linkages and functional groups.

Medicine

  • Drug Design: : Potential as a lead compound in developing new pharmacologically active agents.

Industry

  • Material Science: : Exploring its properties in the development of novel materials.

Mechanism of Action

Molecular Targets and Pathways

The exact molecular targets are under study but could involve interaction with enzymes or receptors. Its amide bond and aromatic nature suggest:

  • Binding to biological macromolecules: .

  • Potential enzyme inhibition or modulation: .

Comparison with Similar Compounds

Similar Compounds

  • Benzamides: : Known for various bioactivities.

  • Acetamides: : Common in medicinal chemistry.

Highlighting Its Uniqueness

  • Functional Group Combination: : Unique combination of thioether and pyrimidinylpiperidine motifs.

  • Potential Biological Activity: : Offers a scaffold for designing new bioactive molecules.

Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4OS/c1-16(2)27-19-6-4-17(5-7-19)14-20(26)24-15-18-8-12-25(13-9-18)21-22-10-3-11-23-21/h3-7,10-11,16,18H,8-9,12-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAKPVRYBXTLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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